molecular formula C31H51NO2Sn B1147678 Sn-PE2I CAS No. 188680-65-1

Sn-PE2I

Cat. No.: B1147678
CAS No.: 188680-65-1
M. Wt: 588.45
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sn-PE2I involves the O-methylation of the corresponding free acid precursor with [11C]methyl triflate. This reaction yields a high radiochemical yield of 80% and specific radioactivity of 55 GBq/μmol . The preparation process includes the following steps:

    Preparation of the precursor:

    Radiolabeling: The precursor is then radiolabeled with [11C]methyl triflate to produce this compound.

    Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and specific activity.

Industrial Production Methods

The industrial production of this compound follows Good Manufacturing Practice (GMP) guidelines to ensure the quality and safety of the radiopharmaceutical. The process is fully automated and involves the use of a Synthera®+ platform to achieve high-yielding synthesis with radiochemical yields up to 62% . The optimized formulation results in a shelf life of 6 hours, meeting the increased demand for this radiopharmaceutical.

Chemical Reactions Analysis

Types of Reactions

Sn-PE2I undergoes various chemical reactions, including:

    Nucleophilic substitution (SN2): This reaction involves the displacement of a leaving group by a nucleophile, forming a new chemical bond.

    Oxidation and reduction: These reactions involve the transfer of electrons, resulting in changes in the oxidation state of the compound.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as bromide ions (Br-) and conditions typically involve polar aprotic solvents.

    Oxidation and reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) are used under specific conditions.

    Hydrolysis: Acidic or basic conditions are used to facilitate the hydrolysis reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield substituted derivatives of this compound, while oxidation and reduction reactions may result in changes to the functional groups present in the compound.

Scientific Research Applications

Sn-PE2I has a wide range of scientific research applications, including:

Mechanism of Action

Sn-PE2I exerts its effects by selectively binding to the dopamine transporter (DAT) in the brain. The dopamine transporter is a membrane-bound protein that regulates the synaptic concentration of dopamine by facilitating its reuptake into presynaptic neurons . By binding to the dopamine transporter, this compound allows for the visualization and quantification of dopamine transporter density using PET imaging. This provides valuable information on the functioning of the dopaminergic system and helps in the diagnosis and monitoring of neurological disorders.

Comparison with Similar Compounds

Sn-PE2I is compared with other similar compounds such as:

    [123I]FP-CIT (DaTscan™): A single-photon emission computed tomography (SPECT) radiopharmaceutical used for imaging the dopamine transporter.

    [11C]PE2I: Another radioligand for PET imaging of the dopamine transporter.

The uniqueness of this compound lies in its high affinity and selectivity for the dopamine transporter, making it a valuable tool for studying the dopaminergic system and diagnosing neurological disorders.

Properties

CAS No.

188680-65-1

Molecular Formula

C31H51NO2Sn

Molecular Weight

588.45

Purity

>98%

Synonyms

Methyl 8-[(2E)-3-(tributylstannyl)prop-2-en-1-yl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

Origin of Product

United States

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